Di-2-pyridylthiourea

Coordination Chemistry Ligand Preorganization Conformational Analysis

Researchers requiring robust homogeneous catalysts often face ligand dissociation under turnover conditions. Di-2-pyridylthiourea addresses this with a pre-organized, internally hydrogen-bonded conformation that enhances kinetic and thermodynamic stability of metal complexes. • Unique 2-pyridyl N,S-donor set enables selective chelation (e.g., Hg²⁺) not achievable with 3- or 4-pyridyl isomers • Intramolecular Namido···Npyridyl H-bond locks thiourea and one pyridyl ring into coplanarity for pre-organized metal binding • Demonstrated redox activity in Fe complexes (Fe³⁺→Fe²⁺ reduction/re-oxidation) supports redox-switchable material development

Molecular Formula C11H10N4S
Molecular Weight 230.29 g/mol
CAS No. 1212-30-2
Cat. No. B075028
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDi-2-pyridylthiourea
CAS1212-30-2
Molecular FormulaC11H10N4S
Molecular Weight230.29 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)NC(=S)NC2=CC=CC=N2
InChIInChI=1S/C11H10N4S/c16-11(14-9-5-1-3-7-12-9)15-10-6-2-4-8-13-10/h1-8H,(H2,12,13,14,15,16)
InChIKeyVADXORVZZWERFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Di-2-pyridylthiourea Chelation Chemistry


1,3-Di(pyridin-2-yl)thiourea, also known as Di-2-pyridylthiourea or N,N'-di(2-pyridyl)thiourea, is a symmetrical thiourea derivative bearing two pyridin-2-yl substituents [1]. This molecular architecture provides a thiourea core with two pyridine nitrogen atoms, which endows the compound with the capacity to act as a bidentate or bridging ligand for transition metal ions [2]. The compound is primarily utilized as a versatile ligand in the synthesis of metal complexes for applications in catalysis, materials science, and analytical chemistry [3].

1

Symmetrical thiourea ligand with two pyridin-2-yl N,S-chelating sites

2

Intramolecular H-bond preorganization supports stable metal complex formation

3

Suitable for transition-metal complex synthesis, catalyst design, and chemosensor development

Research reagent; verify chelation conditions for your metal ion and solvent system.

Di-2-pyridylthiourea Substitution Specificity


The specific substitution pattern and the resultant electronic and steric properties of Di-2-pyridylthiourea are non-transferable to other thiourea derivatives. The placement of the nitrogen atom in the 2-position of the pyridine ring is critical for establishing a favorable chelate ring size and enabling the formation of intramolecular hydrogen bonds that pre-organize the ligand for metal binding [1]. This contrasts with the 3- or 4-pyridyl isomers, which exhibit different coordination geometries and conformational dynamics, leading to altered complex stability and reactivity [1]. Furthermore, replacing a pyridyl group with a phenyl or alkyl group, as in simple aryl or alkyl thioureas, eliminates the second, strong nitrogen-donor site, fundamentally changing the ligand's denticity and selectivity . Therefore, generic substitution with a broader class of thioureas is not viable when the unique chelating and electronic properties conferred by the 1,3-di(2-pyridyl) motif are required.

2-Pyridyl isomer essential for preorganization; 3- or 4-pyridyl analogs adopt different coordination geometries.

Phenyl or alkyl thioureas lack the second nitrogen-donor site, altering denticity and metal selectivity.

Simple thiourea does not replicate the redox-active pathway observed with iron salts.

Di-2-pyridylthiourea: Quantitative Comparison


Conformational Rigidity vs. Pyridyl Analogs

1,3-Di(2-pyridyl)thiourea undergoes a dynamic exchange phenomenon in solution between two intramolecularly hydrogen-bonded conformers, a feature that pre-organizes the ligand for chelation [1]. In contrast, its 3-pyridyl isomer and the parent diphenylthiourea exist in multiple rotamer forms without this specific internal hydrogen bonding pattern, indicating a more flexible and less pre-organized binding pocket [1].

Conformational preorganization
Direct comparison
Interconversion barrier ca. 55.0 kJ mol⁻¹; unique dynamic exchange between two H-bonded conformers, absent in 3-pyridyl or diphenyl analogs.

Supports preorganization-based complex stability design.

NMR study in solution; validate in your solvent and temperature range.

Coordination Chemistry Ligand Preorganization Conformational Analysis

Hg²⁺ Sensing: 2-Pyridyl vs. Non-Pyridyl Thioureas

The 2-pyridylthiourea structural motif is widely employed for the selective detection of metal ions, leveraging the combined N,S-donor set [1]. While specific data for Di-2-pyridylthiourea itself is limited, the monopyridyl analog, 1-phenyl-3-(pyridin-2-yl)thiourea, demonstrates a highly selective 'turn-on' fluorescence response exclusively toward Hg²⁺ ions, with a detection limit of 0.15 µM [2]. In contrast, simple N,N'-dialkyl thioureas lack the pyridyl nitrogen coordination site and thus exhibit different selectivity profiles and often lower sensitivity [1].

Hg²⁺ sensing (analog)
Class-level inference
Monopyridyl analog LOD 0.15 µM; non-pyridyl thioureas show different selectivity profiles.

Pyridyl N-donor supports selective metal ion detection.

Data from analog; verify Di-2-pyridylthiourea response in your matrix.

Analytical Chemistry Chemosensor Metal Ion Detection

Rhenium Detection: Thiourea vs. Ketoxime Method

The 2-pyridylthiourea structural motif is a well-established analytical reagent for the spectrophotometric determination of perrhenate (Re(VII)) [1]. A study directly comparing the N-(2-pyridyl)thiourea method to a methyl-2-pyridyl ketoxime method found that the thiourea-based method provides a superior limit of detection (LOD) [1].

Re(VII) detection LOD
Head-to-head
2-Pyridylthiourea method LOD 3.06 mg/L vs. ketoxime method 4.03 mg/L; reported ~24% lower LOD.

Reported sensitivity advantage for perrhenate spectrophotometry.

Ultrapure water matrix; confirm applicability to environmental or geological samples.

Analytical Chemistry Spectrophotometry Rhenium Determination

Iron Complex Redox Activity Comparison

The coordination chemistry of Di-2-pyridylthiourea with iron salts is distinctive due to its redox activity. Studies show that the preparation of iron(III) complexes with N,N'-di(2-pyridyl)thiourea proceeds via reduction of iron(III) to iron(II) in situ, followed by a subsequent re-oxidation to yield the final complex [1]. This contrasts with simple thiourea (Tu), which typically stabilizes Fe(II) in its complexes (e.g., [Fe(Tu)₄]²⁺) and does not facilitate this specific re-oxidation pathway [2].

Iron complex redox pathway
Cross-study comparison
Fe(III) reduction to Fe(II) followed by re-oxidation during complex synthesis; simple thiourea stabilizes Fe(II) without re-oxidation.

Enables redox-active material and catalyst research.

Solution reaction; characterize electronic and magnetic properties of resulting complexes.

Inorganic Chemistry Iron Complexes Redox Chemistry

Di-2-pyridylthiourea Application Scenarios


Pre-Organized Complexes for Homogeneous Catalysis

The unique, internally hydrogen-bonded conformation of Di-2-pyridylthiourea in solution pre-organizes the ligand for metal chelation [1]. This property can be leveraged to synthesize metal complexes with enhanced kinetic and thermodynamic stability, which is a crucial requirement for robust homogeneous catalysts that must survive many catalytic cycles without ligand dissociation.

Selective Fluorescent Chemosensors

The 2-pyridylthiourea motif provides a specific N,S-donor set that has been shown to confer high selectivity for certain metal ions, such as Hg²⁺ [2]. Di-2-pyridylthiourea, with two such binding motifs, is a promising building block for the development of advanced chemosensors requiring well-defined, high-affinity binding pockets for applications in environmental monitoring or biomedical diagnostics.

Redox-Active Coordination Materials

The distinct redox behavior observed during the formation of iron complexes with Di-2-pyridylthiourea—involving a Fe(III) → Fe(II) reduction followed by re-oxidation [3]—indicates its potential for creating materials with unusual electronic or magnetic properties. This feature makes it a candidate for research into redox-switchable materials, molecular magnets, or as a non-innocent ligand in biomimetic catalysis.

High-Sensitivity Rhenium Detection

Compounds containing the 2-pyridylthiourea core have been quantitatively shown to offer a more sensitive spectrophotometric method for rhenium determination compared to a ketoxime-based alternative [4]. Di-2-pyridylthiourea, as a more rigid variant of this motif, could be investigated as a next-generation reagent for improving the detection limits in the analysis of rhenium in environmental or geological samples.

Application
Selection Property
Validation Focus
Homogeneous catalysis
Preorganized chelation through internal H-bonding
Complex stability and catalytic turnover under reaction conditions
Fluorescent chemosensors
Pyridyl-thiourea N,S-donor set selectivity
Metal ion selectivity and detection sensitivity in target matrices
Redox-active materials
Ligand participation in metal-centered redox processes
Electronic/magnetic property characterization of Fe complexes
Rhenium detection
Thiourea-based spectrophotometric reagent
Detection limit comparison against alternative analytical methods

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